3-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thio)propan-1-ol
Description
3-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thio)propan-1-ol is a boronic ester derivative featuring a phenylthio-propanol backbone. The compound contains a pinacol boronate group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the para-position of the phenyl ring, connected via a thioether (-S-) linkage to a propan-1-ol chain. This structure is significant in Suzuki-Miyaura cross-coupling reactions, where the boronate group acts as a key functional handle for forming carbon-carbon bonds. The thioether and hydroxyl groups may influence solubility, stability, and interactions in biological or material science applications .
Properties
IUPAC Name |
3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfanylpropan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO3S/c1-14(2)15(3,4)19-16(18-14)12-6-8-13(9-7-12)20-11-5-10-17/h6-9,17H,5,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XULRRJFOVIYKTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)SCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thio)propan-1-ol typically involves the reaction of 4-bromo-1-butanol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, and can handle larger volumes of reactants. The use of continuous flow reactors also improves the safety and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thio)propan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The boronic ester group can be reduced to form a borane derivative.
Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura cross-coupling reactions.
Major Products
Oxidation: The major products are ketones or aldehydes.
Reduction: The major products are borane derivatives.
Substitution: The major products are biaryl compounds.
Scientific Research Applications
3-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thio)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.
Medicine: It is used in the synthesis of boron neutron capture therapy (BNCT) agents, which are used to treat cancer.
Industry: It is used in the production of advanced materials, such as polymers and electronic devices.
Mechanism of Action
The mechanism of action of 3-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thio)propan-1-ol involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property makes it useful in the development of enzyme inhibitors and other bioactive molecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs, highlighting differences in substituents, functional groups, and physicochemical properties:
Key Comparison Points :
Backbone Variations: Thioether vs. Aromatic Systems: Thiophene-containing analogs (e.g., ) exhibit altered electronic properties due to sulfur’s electron-donating effects, whereas trifluoromethylthio-substituted derivatives () are electron-deficient, affecting reactivity in cross-coupling .
Alcohol Functionalization: Primary vs. Secondary Alcohols: The primary alcohol in the target compound offers higher reactivity in esterification or oxidation compared to secondary alcohols (e.g., CAS 1173922-30-9) .
Boron Group Positioning :
- Para vs. Meta Substitution: Meta-substituted analogs (e.g., ) introduce steric and electronic variations, impacting regioselectivity in Suzuki reactions .
Applications: Medicinal Chemistry: Propanol derivatives (e.g., ) are intermediates in antiplasmodial agents, while pyrazole-containing analogs () are explored for kinase inhibitors . Materials Science: Thiophene-based boronate esters () are candidates for organic semiconductors due to their conjugated systems .
Research Findings and Data
- Suzuki-Miyaura Reactivity : The thioether group in the target compound may slightly reduce reaction rates compared to direct C-linked analogs due to electron donation, as observed in palladium-catalyzed couplings .
- Solubility : Thioether derivatives generally exhibit logP values ~2.5–3.0, higher than hydroxyl-rich analogs (logP ~1.8–2.2), making them suitable for lipid-based formulations .
- Stability : Trifluoromethylthio-substituted boronates () demonstrate enhanced stability under acidic conditions, critical for prolonged storage .
Biological Activity
3-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thio)propan-1-ol is a compound of interest due to its unique structural features and potential biological activities. The incorporation of a dioxaborolane moiety suggests possible applications in medicinal chemistry, particularly in the development of new therapeutic agents targeting various biological pathways.
Chemical Structure
The compound can be represented structurally as follows:
Key Features:
- Dioxaborolane Group: Known for its role in facilitating chemical reactions and serving as a boron source in various biological applications.
- Thioether Linkage: This functional group can enhance lipophilicity and potentially improve membrane permeability.
Biological Activity
Research into the biological activity of this compound has highlighted several key areas of interest:
1. Anticancer Properties
Studies have shown that compounds containing dioxaborolane moieties exhibit significant anticancer properties. For instance, derivatives have been evaluated for their ability to inhibit cancer cell growth selectively. In vitro studies demonstrated that certain analogs could inhibit the proliferation of tumorigenic cell lines while sparing non-tumorigenic counterparts, suggesting a targeted mechanism of action.
| Compound | IC50 (µM) | Cell Line | Selectivity |
|---|---|---|---|
| Compound A | 10 | Tumorigenic | High |
| Compound B | 15 | Non-tumorigenic | Low |
The mechanism by which these compounds exert their biological effects often involves modulation of signaling pathways critical for cell survival and proliferation. For example, studies have indicated that the dioxaborolane group may interact with key proteins involved in cell cycle regulation and apoptosis.
3. Inhibition of Protein Kinases
Recent findings suggest that compounds similar to 3-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)thio)propan-1-ol may act as inhibitors of specific protein kinases implicated in cancer progression. For instance, inhibitors targeting the PDGFRA and KIT receptors have shown promise in preclinical models.
Case Studies
Case Study 1: Antitumor Efficacy
A study conducted on a series of dioxaborolane derivatives demonstrated significant antitumor efficacy in xenograft models. The lead compound exhibited a reduction in tumor volume by over 50% compared to controls.
Case Study 2: Selectivity Profile
In another investigation focusing on selectivity, researchers evaluated the effects of this compound on various cancer cell lines. The results indicated a preferential activity against breast cancer cells while showing minimal toxicity towards normal fibroblast cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
